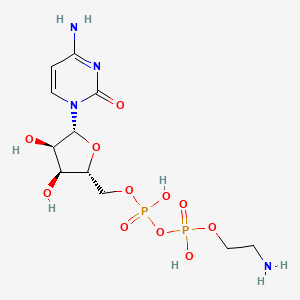
CDP-éthanolamine
Vue d'ensemble
Description
CDP-Ethanolamine, also known as CDP ethanolamine, belongs to the class of organic compounds known as cdp-ethanolamines. These are phosphoethanolamines that consist of an ethanolamine having a cytidine 5'-diphosphate moiety attached to the oxygen. CDP-Ethanolamine is soluble (in water) and a moderately acidic compound (based on its pKa). CDP-Ethanolamine has been found in human intestine tissue. Within the cell, CDP-ethanolamine is primarily located in the cytoplasm. CDP-Ethanolamine exists in all eukaryotes, ranging from yeast to humans. CDP-Ethanolamine participates in a number of enzymatic reactions. In particular, CDP-Ethanolamine can be biosynthesized from cytidine triphosphate and O-phosphoethanolamine through its interaction with the enzyme ethanolamine-phosphate cytidylyltransferase. Furthermore, CDP-Ethanolamine can be converted into cytidine monophosphate through its interaction with the enzyme choline/ethanolaminephosphotransferase. Furthermore, CDP-Ethanolamine can be biosynthesized from cytidine triphosphate and O-phosphoethanolamine; which is mediated by the enzyme ethanolamine-phosphate cytidylyltransferase. Furthermore, CDP-Ethanolamine and DG(11D3/11D3/0:0) can be converted into cytidine monophosphate and PE(11D3/11D3); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, CDP-Ethanolamine can be biosynthesized from cytidine triphosphate and O-phosphoethanolamine; which is catalyzed by the enzyme ethanolamine-phosphate cytidylyltransferase. Finally, CDP-Ethanolamine and DG(11D3/11D5/0:0) can be converted into cytidine monophosphate and PE(11D3/11D5) through its interaction with the enzyme choline/ethanolaminephosphotransferase. In humans, CDP-ethanolamine is involved in phosphatidylethanolamine biosynthesis pe(22:1(13Z)/20:2(11Z, 14Z)) pathway, phosphatidylethanolamine biosynthesis pe(14:1(9Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, phosphatidylcholine biosynthesis PC(22:1(13Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and phosphatidylcholine biosynthesis PC(20:1(11Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
CDP-ethanolamine is a phosphoethanolamine consisting of ethanolamine having a cytidine 5'-diphosphate moiety attached to the oxygen. It has a role as a mouse metabolite. It is a member of nucleotide-(amino alcohol)s and a phosphoethanolamine. It is a conjugate acid of a CDP-ethanolamine(1-).
Applications De Recherche Scientifique
Biosynthèse de la phosphatidylcholine et de la phosphatidyléthanolamine
Le CDP-éthanolamine joue un rôle crucial dans la biosynthèse de la phosphatidylcholine (PC) et de la phosphatidyléthanolamine (PE), deux composants principaux de la membrane eucaryote {svg_1} {svg_2}. La choline/éthanolamine phosphotransférase 1 (CEPT1) catalyse la dernière étape de la biosynthèse de la PC et de la PE dans la voie de Kennedy en transférant le groupe phosphate substitué du CDP-choline/éthanolamine au diacylglycérol {svg_3}.
Maintien de l'intégrité de la membrane
La PC et la PE, synthétisées à l'aide du this compound, jouent des rôles essentiels dans le maintien de l'intégrité de la membrane {svg_4}. Ce sont les glycérophospholipides les plus abondants dans les cellules eucaryotes, représentant environ 50% et 20% de la masse totale des phospholipides cellulaires, respectivement {svg_5}.
Biogenèse des gouttelettes lipidiques
La PC et la PE sont impliquées dans la biogenèse des gouttelettes lipidiques {svg_6}. Les gouttelettes lipidiques sont des organites dynamiques qui stockent les lipides neutres en période d'abondance nutritive et servent de source d'énergie en période de besoin énergétique.
Formation d'autophagosomes
La PC et la PE jouent également un rôle dans la formation d'autophagosomes {svg_7}. Les autophagosomes sont des vésicules à double membrane qui capturent des composants cytoplasmiques et les délivrent aux lysosomes pour dégradation, un processus appelé autophagie.
Formation et sécrétion de lipoprotéines
La PC et la PE contribuent à la formation et à la sécrétion de lipoprotéines {svg_8}. Les lipoprotéines sont des particules composées de protéines et de lipides qui servent à transporter les lipides dans tout l'organisme.
Troubles métaboliques
Les troubles métaboliques de la PC et de la PE, qui impliquent le this compound, sont liés à la lipodystrophie, à la stéatose hépatique, à la résistance à l'insuline, à une déficience en surfactant pulmonaire et à certains cancers {svg_9}.
Régulation de la fonction des protéines membranaires
La PC et la PE, synthétisées à l'aide du this compound, sont connues pour réguler la fonction des protéines membranaires {svg_10}. Ces protéines exercent diverses fonctions, notamment la transduction du signal, le transport de molécules et l'adhésion cellulaire.
Composition de la membrane mitochondriale
La phosphatidyléthanolamine, synthétisée à partir du this compound, est le principal lipide de la membrane interne des membranes plasmiques et mitochondriales {svg_11}. Elle joue un rôle crucial dans le maintien de la structure et de la fonction de ces membranes.
Mécanisme D'action
Target of Action
CDP-ethanolamine, also known as CDP ethanolamine, primarily targets the biosynthesis of phosphatidylethanolamine (PE) . PE is a major inner-membrane lipid in the plasma and mitochondrial membranes . It plays a particularly important role in the inner leaflet of these membranes .
Mode of Action
CDP-ethanolamine interacts with its targets through the CDP-ethanolamine pathway , often referred to as the Kennedy pathway . This pathway involves the conversion of ethanolamine (Etn) and diacylglycerol (DAG) or alkyl-acyl-glycerol (AAG) to PE through three metabolic steps . The first step involves the conversion of Etn to phosphoethanolamine using ATP, leaving ADP as a by-product .
Biochemical Pathways
The CDP-ethanolamine pathway is the sole pathway for the de novo synthesis of PE . This pathway is crucial for maintaining proper phospholipid homeostasis when major biosynthetic pathways are impaired . It is worth noting that the CDP-ethanolamine pathway is distinct from the CDP-choline pathway and the phosphatidylserine decarboxylation pathway .
Pharmacokinetics
It is known that cdp-ethanolamine is involved in the metabolism of the two main lipids in eukaryotic cell membranes .
Result of Action
The action of CDP-ethanolamine results in the production of PE, which makes up 15–25% of the total lipids in the cell . PE plays a crucial role in inducing negative curvature when incorporated in cell membranes, contributing to the processes of cell fusion and fission . It is also important for the maintenance of cristae in the inner mitochondrial membrane, which increases surface area and maximizes ATP production .
Safety and Hazards
Orientations Futures
Recent studies have identified multiple genetic disorders that impact the pathways involving CDP-ethanolamine, including hereditary spastic paraplegia 81 and 82, Liberfarb syndrome, and a new type of childhood-onset neurodegeneration-CONATOC . This indicates the importance of maintaining proper phospholipid homeostasis when major biosynthetic pathways are impaired . Future research might lead to the development of treatment options .
Analyse Biochimique
Biochemical Properties
CDP-ethanolamine is involved in the biosynthesis of phosphatidylethanolamine through the Kennedy pathway. This pathway consists of three enzymatic steps: the phosphorylation of ethanolamine by ethanolamine kinase, the conversion of phosphoethanolamine to CDP-ethanolamine by CTP:phosphoethanolamine cytidylyltransferase, and the final transfer of the ethanolamine phosphate group to diacylglycerol by ethanolamine phosphotransferase . CDP-ethanolamine interacts with several enzymes, including ethanolamine kinase, CTP:phosphoethanolamine cytidylyltransferase, and ethanolamine phosphotransferase, to facilitate the synthesis of phosphatidylethanolamine .
Cellular Effects
CDP-ethanolamine influences various cellular processes, including membrane biogenesis, cell signaling, and metabolism. It is essential for maintaining the structural integrity of cell membranes and plays a role in membrane fusion, lipid droplet formation, and autophagosome formation . Additionally, CDP-ethanolamine affects gene expression and cellular metabolism by modulating the levels of phosphatidylethanolamine, which is involved in various signaling pathways . For example, the CDP-ethanolamine pathway regulates skeletal muscle diacylglycerol content and mitochondrial biogenesis without altering insulin sensitivity .
Molecular Mechanism
At the molecular level, CDP-ethanolamine exerts its effects through its involvement in the Kennedy pathway. The compound binds to CTP:phosphoethanolamine cytidylyltransferase, facilitating the conversion of phosphoethanolamine to CDP-ethanolamine . This interaction is crucial for the subsequent transfer of the ethanolamine phosphate group to diacylglycerol by ethanolamine phosphotransferase, leading to the synthesis of phosphatidylethanolamine . The molecular mechanism of CDP-ethanolamine also involves its role in enzyme activation and regulation of gene expression related to phospholipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CDP-ethanolamine can vary over time. The stability and degradation of CDP-ethanolamine are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to alterations in phosphatidylethanolamine levels and subsequent cellular effects . Long-term exposure to CDP-ethanolamine has been observed to impact cellular processes such as membrane integrity and lipid metabolism .
Dosage Effects in Animal Models
The effects of CDP-ethanolamine vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of CDP-ethanolamine can enhance phosphatidylethanolamine synthesis and improve cellular function . High doses may lead to toxic effects, including disruptions in lipid metabolism and cellular signaling pathways . It is essential to determine the optimal dosage to maximize the beneficial effects of CDP-ethanolamine while minimizing potential adverse effects .
Metabolic Pathways
CDP-ethanolamine is a key intermediate in the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylethanolamine . This pathway involves the conversion of ethanolamine to phosphoethanolamine by ethanolamine kinase, followed by the formation of CDP-ethanolamine by CTP:phosphoethanolamine cytidylyltransferase, and the final synthesis of phosphatidylethanolamine by ethanolamine phosphotransferase . CDP-ethanolamine also interacts with other metabolic pathways, including those involved in glycerophospholipid metabolism and ether lipid metabolism .
Transport and Distribution
CDP-ethanolamine is transported and distributed within cells and tissues through various mechanisms. It is synthesized in the endoplasmic reticulum and transported to other cellular compartments, including the Golgi apparatus and mitochondria . Lipid transport proteins play a crucial role in the distribution of CDP-ethanolamine and its incorporation into phosphatidylethanolamine . The localization and accumulation of CDP-ethanolamine within specific cellular compartments are essential for its function in phospholipid biosynthesis .
Subcellular Localization
The subcellular localization of CDP-ethanolamine is primarily in the endoplasmic reticulum, where it is synthesized and utilized for phosphatidylethanolamine production . CDP-ethanolamine is also found in the Golgi apparatus and mitochondria, where it contributes to the synthesis and maintenance of phospholipid homeostasis . The targeting signals and post-translational modifications of enzymes involved in the Kennedy pathway play a crucial role in directing CDP-ethanolamine to specific cellular compartments .
Propriétés
IUPAC Name |
[2-aminoethoxy(hydroxy)phosphoryl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O11P2/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIMUEUQJFPNDK-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CDP-ethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3036-18-8 | |
| Record name | CDP-ethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3036-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CDP ethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CDP-ethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)
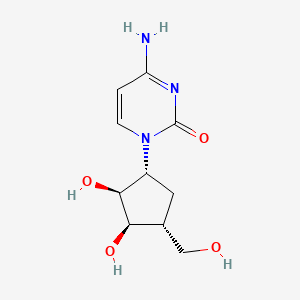
![[18F]Fluorothymidine](/img/structure/B1202453.png)
![(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1202454.png)
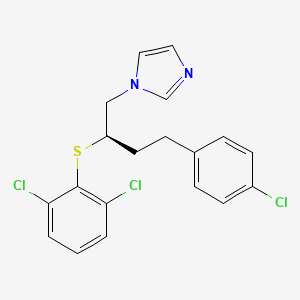
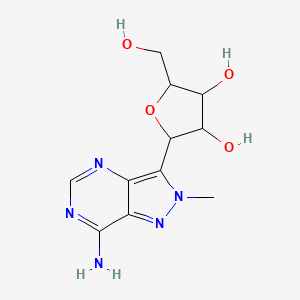
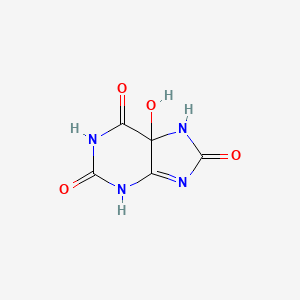
![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)

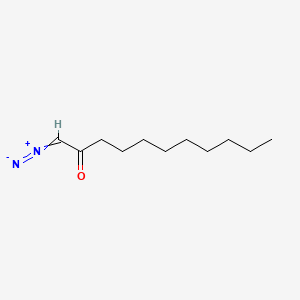
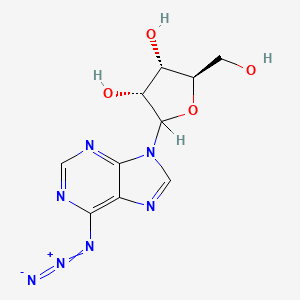

![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)
